5-Fluoro-6-methoxypyridin-2-amine
Description
Context and Significance as a Halogenated Methoxypyridine Scaffold
The 5-Fluoro-6-methoxypyridin-2-amine molecule belongs to the class of halogenated methoxypyridine scaffolds. This structural motif is significant in drug discovery and development due to the unique properties imparted by its constituent parts. mdpi.com The pyridine (B92270) ring itself is a common feature in many biologically active compounds, including natural products and synthetic drugs. mdpi.com
The introduction of a halogen atom, in this case, fluorine, can profoundly impact a molecule's biological and physical properties. nih.govnih.gov Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to metabolism. nih.gov The presence of halogens can also lead to the formation of halogen bonds, which are recognized as important intermolecular interactions that can contribute to the stability of a ligand-target complex. nih.gov A significant number of drugs and drug candidates in clinical development are halogenated structures. nih.gov
The methoxy (B1213986) group (-OCH3) is another key feature, influencing the compound's solubility, lipophilicity, and electronic properties. evitachem.com It can act as a hydrogen bond acceptor and its presence can modulate the biological activity of the parent molecule. The combination of a fluorine atom and a methoxy group on a pyridine ring, as seen in this compound, creates a unique electronic environment that can be exploited in the design of new chemical entities. For instance, related methoxyphenyl derivatives have been investigated for their potential in developing PET imaging ligands for neurological disorders. nih.gov
The amine group at the 2-position of the pyridine ring is a crucial functional handle. It provides a site for further chemical modification, allowing for the construction of more elaborate molecular architectures through various chemical reactions, such as amidation or coupling reactions. nih.govacs.org This versatility makes halogenated methoxypyridine scaffolds like this compound valuable intermediates in synthetic chemistry.
Historical Perspective of Aminopyridine Derivatives in Organic Synthesis
Aminopyridines are a cornerstone in the synthesis of a wide array of heterocyclic compounds and have a rich history in organic chemistry. nih.govresearchgate.net Their utility as precursors for medicinally important compounds and organic materials has driven the development of numerous synthetic methodologies. researchgate.net
One of the pioneering methods for synthesizing fused pyridine systems, specifically imidazopyridines, utilized 2-aminopyridine (B139424) derivatives as starting materials. In 1925, Tschitschibabin reported a method involving the reaction of 2-aminopyridine with bromoacetaldehyde (B98955) at high temperatures to produce imidazopyridines. e3s-conferences.org Although this early method often resulted in low yields, it laid the groundwork for future advancements. e3s-conferences.org
Over the decades, research has focused on developing more efficient and versatile methods for the synthesis of aminopyridine derivatives and their subsequent transformation. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted aminopyridines under milder conditions. acs.org Other significant reactions in the chemist's toolbox for manipulating aminopyridine scaffolds include the Sonogashira and Glaser couplings. nih.gov
The synthesis of substituted 2-aminopyridines has been advanced through multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. nih.gov These methods are valued for their efficiency and atom economy. nih.gov The development of new synthetic routes is often driven by the need for specific substitution patterns on the aminopyridine ring, which are crucial for modulating the biological activity of the final products. researchgate.net For example, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been a subject of study to create new antibacterial agents. researchgate.net The continuous evolution of synthetic methods highlights the enduring importance of aminopyridine derivatives as key intermediates in organic synthesis.
Interactive Data Tables
Below are tables summarizing key information about the compound and its structural relatives.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₆H₇FN₂O | 142.13 | Pyridine, Fluoro, Methoxy, Amino |
| 2-Amino-5-methoxypyridine (B21397) | C₆H₈N₂O | 124.14 | Pyridine, Methoxy, Amino sigmaaldrich.com |
| 2-Amino-5-chloro-6-methylpyridine | C₆H₇ClN₂ | 142.59 | Pyridine, Chloro, Methyl, Amino sigmaaldrich.com |
| 5-amino-6-methoxypyridin-2-ol | C₆H₈N₂O₂ | 140.14 | Pyridine, Methoxy, Amino, Hydroxyl sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZOZIYMHREVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 6 Methoxypyridin 2 Amine
Established Synthetic Routes and Challenges
Multi-Step Synthesis from Readily Available Precursors
A common strategy begins with the nitration of 2-aminopyridine (B139424). This initial step introduces a nitro group at the 5-position. Subsequent steps involve hydrolysis to replace the amino group with a hydroxyl group, followed by chlorination and then methoxylation to introduce the methoxy (B1213986) group at the 6-position. The final step is the reduction of the nitro group to the desired amine. While this approach utilizes basic starting materials, it involves a lengthy sequence of reactions, each requiring careful control of conditions to achieve reasonable yields.
Another established route starts with 2,6-difluoropyridine (B73466). Ammonolysis of 2,6-difluoropyridine can yield 2-amino-6-fluoropyridine (B74216). chemicalbook.com However, achieving regioselectivity to obtain the desired 5-fluoro isomer can be challenging and often results in a mixture of products requiring separation.
A further example involves the synthesis of related methoxypyridine derivatives, which highlights the general challenges in this area. For instance, the synthesis of 2-amino-5-methoxypyridine (B21397) has been achieved by reacting 2-amino-5-iodopyridine (B21400) with sodium methoxide (B1231860) in the presence of copper powder. prepchem.com This approach, however, requires a halogenated precursor that may not be readily available.
| Starting Material | Key Steps | Challenges |
| 2-Aminopyridine | Nitration, Hydrolysis, Chlorination, Methoxylation, Reduction | Long reaction sequence, potential for side products, requires careful control of each step. |
| 2,6-Difluoropyridine | Ammonolysis | Difficulty in controlling regioselectivity, formation of isomeric mixtures. chemicalbook.com |
| 2-Amino-5-iodopyridine | Methoxylation with sodium methoxide and copper | Availability of the iodinated precursor. prepchem.com |
Regioselective Functionalization Strategies
Achieving the correct arrangement of substituents on the pyridine (B92270) ring is a critical challenge. Regioselective functionalization strategies aim to introduce the fluoro and methoxy groups at the desired 5- and 6-positions with high precision.
One approach involves the use of directing groups to control the position of incoming substituents. For example, starting with a pre-functionalized pyridine ring where one position is blocked can guide the subsequent reaction to the desired location. However, this often adds extra steps for the introduction and removal of the directing group.
In the synthesis of related compounds, such as 4-substituted 5-fluoro-2-aminopyrimidines, selective fluorination has been achieved using reagents like Selectfluor in the presence of a silver catalyst, demonstrating excellent regioselectivity. rsc.org While not directly applied to 5-Fluoro-6-methoxypyridin-2-amine in the provided sources, this highlights the type of modern regioselective techniques being developed.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. In the context of synthesizing this compound, this approach typically involves the displacement of a leaving group, such as a halogen, by a nucleophile.
For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine, a related compound, was achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This demonstrates the viability of introducing a methoxy group via an SNAr reaction. Similarly, the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine proceeds via nucleophilic substitution by ammonia (B1221849). chemicalbook.com
The efficiency of SNAr reactions on pyridine rings is highly dependent on the nature and position of the substituents. Electron-withdrawing groups activate the ring towards nucleophilic attack. The challenge lies in having a suitable precursor with a good leaving group at the correct position and achieving the desired substitution without side reactions.
Modern and Sustainable Synthetic Innovations
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing substituted pyridines, including the use of metal-catalyzed cross-coupling reactions and the exploration of stereoselective synthesis.
Stereoselective Synthesis Methodologies
While this compound itself is not chiral, the development of stereoselective methods is crucial when this compound is used as a building block for more complex, chiral molecules. Recent research has focused on the stereoselective activation of C-F bonds. nih.gov For instance, a frustrated Lewis pair (FLP) mediated approach has been used for the monoselective C-F activation of geminal difluoroalkanes, leading to stereoenriched fluorinated products. nih.gov Such advanced methodologies could be relevant in the synthesis of chiral derivatives of this compound, where controlling the stereochemistry is paramount.
Green Chemistry Principles in the Synthesis of Aminopyridines
The application of green chemistry principles to the synthesis of aminopyridines aims to reduce the environmental impact and enhance the sustainability of chemical processes. These principles provide a framework for designing safer, more efficient, and environmentally benign synthetic routes.
Key green chemistry principles relevant to aminopyridine synthesis include:
Prevention of Waste: It is preferable to prevent the formation of waste rather than treating it after it has been created. chemicalbook.com This involves designing syntheses with high atom economy and minimizing byproducts.
Maximizing Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Reactions like cycloadditions and multicomponent reactions are inherently more atom-economical than multi-step syntheses involving protecting groups and numerous reagents.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. chemicalbook.com Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation in aminopyridine synthesis, often requiring only small amounts of a palladium or copper catalyst. dicp.ac.cn Similarly, biocatalysis using enzymes can offer high specificity and avoid the need for protecting groups. rsc.org
Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. wikipedia.org This involves selecting less hazardous solvents and reagents. For instance, developing syntheses that can be performed in water or ethanol-water mixtures at ambient temperatures represents a significant green advancement. google.com
Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. chemicalbook.com Conducting reactions at ambient temperature and pressure whenever possible is a key goal. chemicalbook.comgoogle.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. acs.org
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. chemicalbook.com Research into producing pyridines from renewable sources like glycerol (B35011) is an active area of investigation. google.com
One approach that aligns with these principles is the development of one-pot, multicomponent reactions (MCRs). A study on the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives utilized a solvent-free MCR, which is a simple, fast, and cleaner method. nih.gov Another green technique involves the use of an ethanol-water mixture at room temperature for the synthesis of pyridine-derived Schiff bases, achieving a high yield of 95.6% compared to 54.4% for conventional refluxing in ethanol. google.com These examples highlight a clear trend towards developing more sustainable synthetic protocols for this important class of compounds.
Optimization of Synthetic Efficiency and Yield for this compound Production
The efficient production of this compound requires careful optimization of synthetic steps to maximize yield and purity while minimizing costs and environmental impact. While a direct optimized synthesis for this specific molecule is not extensively published, principles can be drawn from the synthesis of structurally related compounds. Plausible synthetic routes may involve the amination of a corresponding di-substituted pyridine or a multi-step sequence involving nitration, reduction, and fluorination.
A potential synthetic strategy could start from a readily available di-substituted pyridine, such as 2,6-difluoro-3-methoxypyridine (B6251057) or a related chlorinated precursor. The introduction of the amino group at the C2 position is a critical step. High-yield amination of 2,6-difluoropyridine to produce 2-amino-6-fluoropyridine has been achieved by heating it in an ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel, resulting in a 94% yield. chemicalbook.com
Another approach involves the methoxylation of a nitro-substituted chloropyridine, followed by the reduction of the nitro group. For example, 2-amino-3-nitro-6-chloropyridine can be methoxylated with sodium methoxide in methanol. researchgate.net The subsequent reduction of the nitro group to an amine is a common transformation.
Optimization of such synthetic sequences involves a systematic study of reaction parameters. Key areas for optimization include the choice of catalyst, solvent, temperature, reaction time, and reagent stoichiometry.
Detailed Research Findings from Analogous Syntheses:
Further optimization in the same synthesis focused on a critical ring-closing reaction. Initial attempts resulted in low yields, but a change in the quenching procedure from water to an aqueous acidic solution led to a near-quantitative conversion and an isolated yield of over 90%. researchgate.net
| Step | Reagents/Conditions | Temperature | Time | Molar Yield (%) |
| Nitrification | - | 45°C | 2 h | 41 |
| Amino Acetylation | - | Reflux | 1 h | 96.3 |
| Nitro Reduction | - | Reflux | 1 h | 90 |
| Diazotization | - | -5 to 0°C | 2 h | 81.4 |
| Schiemann Reaction & Hydrolysis | - | 130°C (Schiemann) / Reflux (Hydrolysis) | 0.5 h / 2.5 h | 51.6 (total for both steps) |
| Table 1: Optimized Reaction Conditions for the Synthesis of 2-amino-5-fluoropyridine (B1271945). |
Similarly, the radiosynthesis of [¹⁸F]-labeled 5-fluoro-2-pyridinamine involved a nucleophilic aromatic substitution. The optimization of this fluorination step is critical for maximizing the radiochemical yield.
| Precursor | Reaction Temperature | Reaction Time | Fluoride (B91410) Incorporation Yield (%) |
| 5-bromo-2-pyridinecarbonitrile | 150°C | 5 min | ~98 |
| Table 2: Optimized Conditions for Nucleophilic Fluorination. |
These findings demonstrate that a combination of rational redesign of synthetic steps and meticulous optimization of reaction conditions is essential for the efficient and high-yield production of complex substituted aminopyridines like this compound.
Chemical Reactivity and Mechanistic Transformations of 5 Fluoro 6 Methoxypyridin 2 Amine
Reactivity of the Amino Functionality
The exocyclic amino group at the C-2 position of the pyridine (B92270) ring is a key site of reactivity. As a nucleophilic center, it readily participates in reactions typical of primary aromatic amines.
One of the fundamental reactions of the amino group is acylation . For instance, 2-aminopyridines can react with acylating agents like benzoyl chloride. The mechanism of such reactions can be solvent-dependent. In a pyridine solvent, benzoylation of substituted 2-aminopyridines occurs directly on the exocyclic nitrogen. researchgate.net However, in a solvent like acetone, the reaction can proceed through initial benzoylation at the ring nitrogen, followed by an intramolecular rearrangement to the exocyclic amino group. researchgate.net It is plausible that 5-Fluoro-6-methoxypyridin-2-amine would undergo similar acylation reactions, which are often used to protect the amino group or to synthesize amide derivatives.
Another characteristic reaction of primary aromatic amines is diazotization , which involves treatment with nitrous acid to form a diazonium salt. For 2-aminopyridines, the resulting diazonium salts are often unstable and can readily undergo nucleophilic substitution at the C-2 position. nih.gov This provides a pathway to introduce a variety of other functional groups, such as hydroxyl or halogens, in place of the amino group. The specific conditions for the successful diazotization of this compound would need to be carefully optimized.
The amino group can also act as a nucleophile in coupling reactions . For example, it can participate in Buchwald-Hartwig amination reactions with aryl halides, forming a new carbon-nitrogen bond and leading to more complex diarylamine structures. nih.gov
Role of Fluorine and Methoxy (B1213986) Substituents in Pyridine Ring Reactivity
The reactivity of the pyridine ring is significantly modulated by the electronic properties of the fluorine and methoxy substituents.
The fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). manchesterorganics.com This net electron-withdrawing character generally deactivates the aromatic ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned at the ortho or para positions relative to a leaving group. nih.gov The presence of fluorine can also alter the physical and chemical properties of the molecule, including its binding interactions with biological targets, by creating a "π-hole" which changes the electron donor-acceptor capabilities of the pyridine ring. rsc.org
The methoxy group at the C-6 position is an electron-donating group, primarily through its strong mesomeric effect (+M). This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. In the context of nucleophilic substitution, an electron-donating group like methoxy would typically deactivate the ring.
The combined influence of these two substituents on this compound results in a complex reactivity profile. The activating effect of the methoxy and amino groups competes with the deactivating effect of the fluorine atom and the inherent electron-deficient nature of the pyridine ring nitrogen in electrophilic substitutions. For nucleophilic substitutions, the fluorine atom's activating effect is a dominant factor.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the strongly activating amino and methoxy groups on this compound would facilitate such reactions. The directing effect of the substituents would determine the position of electrophilic attack. The amino group at C-2 and the methoxy group at C-6 are both ortho, para-directing. This would likely direct incoming electrophiles to the C-3 position. However, the deactivating fluorine at C-5 complicates predictions without specific experimental data.
Nucleophilic Aromatic Substitution (SNAr) is a more common reaction pathway for substituted pyridines, especially those bearing halogens. The fluorine atom on the pyridine ring, particularly at the 2- or 4-positions, strongly accelerates the rate of SNAr reactions. nih.gov While the fluorine in this compound is at the 5-position, nucleophilic substitution at this position is still feasible, as demonstrated in the synthesis of [¹⁸F]fluoro-2-pyridinamine derivatives. researchgate.net In polysubstituted pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors, with reactions often occurring at the most electron-deficient positions. rsc.org
Transition Metal-Catalyzed Transformations
The structure of this compound and its potential derivatives makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis.
Suzuki-Miyaura Coupling: If the fluorine atom at C-5 were replaced by a heavier halogen such as bromine or iodine, this position would become a prime site for palladium-catalyzed Suzuki-Miyaura coupling reactions. This would allow for the formation of a new carbon-carbon bond by reacting the halo-pyridine with a boronic acid or ester. Such reactions have been successfully employed in the synthesis of complex pyridine derivatives. acs.orgwikipedia.org
Buchwald-Hartwig Amination: The amino group of this compound can itself be a coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl or heteroaryl halides. This reaction forms diarylamines and is a cornerstone of modern medicinal chemistry for constructing complex nitrogen-containing molecules. nih.govnih.govrsc.org The use of specialized phosphine (B1218219) ligands like BrettPhos and RuPhos has greatly expanded the scope and efficiency of these reactions. rsc.org
The following table summarizes potential transition metal-catalyzed reactions involving derivatives of this compound.
| Reaction Name | Substrate | Reagent | Catalyst/Ligand | Product |
| Suzuki-Miyaura | 5-Bromo-6-methoxypyridin-2-amine | Ar-B(OH)₂ | Pd(PPh₃)₄ | 5-Aryl-6-methoxypyridin-2-amine |
| Buchwald-Hartwig | This compound | Ar-X (X=Br, I) | Pd₂(dba)₃ / Ligand | N-Aryl-5-fluoro-6-methoxypyridin-2-amine |
Oxidation and Reduction Chemistry
The pyridine nitrogen in this compound can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. In the synthesis of a complex peptide deformylase inhibitor, the pyridine nitrogen of a 2-amino-5-fluoropyridine (B1271945) derivative was oxidized to the N-oxide as a key step. researchgate.net
Information regarding the reduction of the pyridine ring in this compound is less specific in the available literature. Generally, the reduction of pyridines requires strong reducing agents and often harsh conditions to overcome the aromatic stability. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring, but this would likely require conditions that could also affect other functional groups in the molecule.
Studies on Reaction Mechanisms Involving this compound
While specific mechanistic studies focused solely on this compound are not widely reported, the mechanisms of its reactions can be inferred from studies on analogous systems.
The mechanism of nucleophilic aromatic substitution on fluoropyridines generally proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate and facilitates the departure of the fluoride (B91410) ion, accelerating the reaction. nih.gov
The catalytic cycle of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. For the Buchwald-Hartwig amination, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. nih.govrsc.org
The mechanism for the acylation of the amino group can vary. As noted for other 2-aminopyridines, it can involve direct attack of the exocyclic nitrogen on the acylating agent or proceed through an N-acylpyridinium intermediate at the ring nitrogen, which then rearranges. researchgate.net The specific pathway for this compound would likely be influenced by the electronic effects of the fluorine and methoxy substituents.
Derivatization Strategies and Analog Synthesis from 5 Fluoro 6 Methoxypyridin 2 Amine
Synthesis of Novel Substituted Pyridine (B92270) Derivatives
The amino group of 5-Fluoro-6-methoxypyridin-2-amine is a key functional group for introducing a variety of substituents to the pyridine core. One common strategy is N-acylation, where the amine reacts with acylating agents to form amides. For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetamide (B32628) derivative. mdpi.com This transformation is often a preliminary step to more complex modifications.
Another significant derivatization pathway is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups. For example, the bromo-derivative of an aminopyridine can be coupled with various arylboronic acids to produce a library of biaryl compounds. mdpi.com This method is highly valued for its efficiency in creating diverse molecular structures.
The reactivity of the pyridine nitrogen also allows for modifications such as oxidation. Treatment with an oxidizing agent can convert the pyridine nitrogen to an N-oxide, which can alter the electronic properties of the ring and provide new avenues for functionalization. researchgate.net
Furthermore, the fluorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, although this is generally more challenging than with other halogens. researchgate.net The specific conditions required for such reactions depend on the nature of the nucleophile and the other substituents on the ring.
Below is a table summarizing some of the key reactions for synthesizing novel substituted pyridine derivatives from aminopyridine precursors.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Acylation | Acetic anhydride, acetonitrile (B52724) | N-acetylated pyridine | mdpi.com |
| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water | Aryl-substituted pyridine | mdpi.com |
| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pyridine N-oxide | researchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, thiol), specific conditions | Substituted pyridine | researchgate.net |
Formation of Fused Heterocyclic Systems
The strategic placement of functional groups on the this compound scaffold enables the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active molecules.
One common approach involves the reaction of a substituted aminopyridine with bifunctional reagents, leading to the formation of a new ring fused to the original pyridine. For example, treatment of a 6-amino-pyridinecarbonitrile derivative with reagents like ethyl acetoacetate, acetic anhydride, or formic acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, reaction with malononitrile (B47326) can yield 1,8-naphthyridine (B1210474) derivatives. nih.gov
Another strategy involves intramolecular cyclization. For instance, a hydrazide derivative of a pyridine can undergo intramolecular cyclization upon treatment with acetic acid to form pyrazolo-[3,4-b]-pyridine derivatives. nih.gov The amino group of the hydrazide adds to the nitrile group, leading to the formation of the fused pyrazole (B372694) ring.
The synthesis of quinoline (B57606) derivatives, another important class of fused heterocycles, can be achieved through multi-step reaction sequences starting from appropriate pyridine precursors. For example, 1-(5-fluoro-2-pyridyl) quinolone derivatives have been synthesized from ethyl 6-nitro-2, 3, 4, 5-terafluorobenzoylacetate and ethyl 3-methoxy-2, 4, 5-trifluorobenzoylacetate. researchgate.net
The following table outlines some of the key reactions for the formation of fused heterocyclic systems from aminopyridine derivatives.
| Starting Derivative | Reagent(s) | Fused System Formed | Reference |
| 6-Amino-pyridinecarbonitrile | Ethyl acetoacetate, Acetic anhydride, Formic acid | Pyrido[2,3-d]pyrimidine | nih.gov |
| 6-Amino-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | nih.gov |
| 6-Hydrazido-pyridinecarbonitrile | Acetic acid | Pyrazolo-[3,4-b]-pyridine | nih.gov |
| Ethyl 6-nitro-2,3,4,5-terafluorobenzoylacetate | Multi-step synthesis | 1-(5-fluoro-2-pyridyl) quinolone | researchgate.net |
Design and Chemical Synthesis of Compound Libraries and Scaffolds
The structure of this compound is an excellent starting point for the design and synthesis of compound libraries and molecular scaffolds. These collections of related compounds are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties.
A key strategy for library synthesis is combinatorial chemistry, where a core scaffold is systematically decorated with a variety of substituents. The Suzuki cross-coupling reaction, as mentioned earlier, is a powerful tool for this purpose. mdpi.com By using a range of arylboronic acids, a large and diverse library of biaryl pyridine derivatives can be rapidly generated from a common bromo-aminopyridine intermediate. mdpi.com
The concept of "regioexhaustive substitution" has also been applied to fluorinated pyridines, allowing for the selective functionalization at each vacant position on the pyridine ring. epfl.ch This approach utilizes protecting groups to direct metalation and subsequent reactions to specific sites, enabling the synthesis of a wide variety of isomers from a single starting material. epfl.ch
The development of one-pot, multi-component reactions is another efficient method for generating compound libraries. For example, novel pyridine-3-carbonitrile (B1148548) derivatives have been synthesized in a one-pot, four-component reaction involving aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and sodium alkoxide solutions. researchgate.net
The following table provides examples of synthetic approaches used to generate compound libraries and scaffolds from pyridine-based starting materials.
| Synthetic Approach | Key Reagents/Techniques | Resulting Library/Scaffold | Reference |
| Suzuki Cross-Coupling | Various arylboronic acids, Palladium catalyst | Library of biaryl pyridine derivatives | mdpi.com |
| Regioexhaustive Substitution | Protecting groups, Metalation, Carboxylation | Isomeric fluorinated pyridinecarboxylic acids | epfl.ch |
| One-pot Multi-component Reaction | Aromatic aldehydes, Acetophenones, Malononitrile, Sodium alkoxides | Pyridine-3-carbonitrile derivatives | researchgate.net |
Selective Functionalization and Post-Synthetic Modifications
Selective functionalization of the this compound ring is crucial for fine-tuning the properties of the resulting molecules. The presence of multiple reactive sites—the amino group, the methoxy (B1213986) group, the fluorine atom, and the pyridine ring itself—requires careful control of reaction conditions to achieve the desired outcome.
The amino group can be selectively acylated, alkylated, or used in condensation reactions. mdpi.comsemanticscholar.org The methoxy group can potentially be cleaved to a hydroxyl group, which can then be further functionalized. The fluorine atom, while generally less reactive towards nucleophilic substitution than other halogens, can be displaced under specific conditions. researchgate.net
Post-synthetic modifications of derivatives of this compound are also a valuable strategy. For example, a synthesized pyridine derivative can undergo further reactions to introduce additional functional groups or to modify existing ones. This can include reactions such as nitration, halogenation, or further cross-coupling reactions.
A notable example of selective functionalization is the silver-promoted fluorination of 2-aminopyrimidine (B69317) derivatives using Selectfluor, which allows for the regioselective introduction of a fluorine atom at the 5-position. rsc.org
The following table highlights some methods for selective functionalization and post-synthetic modification of pyridine derivatives.
| Functionalization/Modification | Reagents/Method | Target Site | Reference |
| N-Acylation | Acetic anhydride | Amino group | mdpi.com |
| Regioselective Fluorination | Selectfluor, Ag₂CO₃ | C-5 position of 2-aminopyrimidine | rsc.org |
| Regioexhaustive Substitution | Protecting groups, Metalation | Each vacant ring position | epfl.ch |
| Nitration | Fuming nitric acid, Sulfuric acid | Pyridine ring | dissertationtopic.net |
Utilization in Schiff Base Ligand Synthesis
Schiff bases are an important class of organic compounds that are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. nih.gov The amino group of this compound makes it a suitable precursor for the synthesis of Schiff base ligands. These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. nih.govderpharmachemica.com
The synthesis of a Schiff base from this compound would typically involve its reaction with an appropriate aldehyde or ketone, often under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. semanticscholar.org For example, a new bidentate Schiff base ligand was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. semanticscholar.org
The resulting Schiff base ligands, containing the fluorinated and methoxylated pyridine moiety, can then be used to synthesize metal complexes. The reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in a suitable solvent leads to the formation of the coordination complex. semanticscholar.orgderpharmachemica.com The properties of these complexes, such as their geometry, stability, and potential catalytic or biological activity, are influenced by the nature of both the Schiff base ligand and the metal ion.
The following table provides a general overview of the synthesis of Schiff base ligands and their metal complexes from aminopyridine precursors.
| Reaction Step | Reactants | Product | Reference |
| Schiff Base Formation | Primary amine (e.g., this compound), Aldehyde/Ketone | Schiff Base Ligand | semanticscholar.orgnih.gov |
| Metal Complexation | Schiff Base Ligand, Metal Salt (e.g., CuCl₂, CoCl₂) | Metal-Schiff Base Complex | semanticscholar.orgderpharmachemica.com |
Spectroscopic and Structural Characterization in Research of 5 Fluoro 6 Methoxypyridin 2 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms, respectively, within 5-Fluoro-6-methoxypyridin-2-amine and its derivatives.
In the ¹H NMR spectrum of a related compound, 2-amino-6-methylpyridine, the aromatic protons typically appear as multiplets in the range of 6.13 to 7.29 ppm, while the methyl protons present as a singlet around 2.28-2.36 ppm. chemicalbook.com The amino group protons can be observed as a broad singlet. For fluorinated pyridines, such as 2-fluoropyridine, the fluorine atom significantly influences the chemical shifts of adjacent protons, with signals appearing at distinct positions, for instance, at 8.23, 7.78, 7.18, and 6.93 ppm. chemicalbook.com
¹³C NMR provides information about the carbon skeleton. In derivatives like N-(3-chlorophenyl)-6-methylpyridin-2-amine, the carbon signals are observed at specific chemical shifts: 156.1, 148.1, 138.7, 137.7, 124.8, 122.9, 114.6, 108.8, and 108.1 ppm. rsc.org The presence of a methoxy (B1213986) group would introduce a characteristic signal for the methoxy carbon.
Interactive Table: Representative ¹H NMR Data for Pyridine (B92270) Derivatives.
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | CDCl₃ | 8.19 (d, J = 5.0 Hz, 1H), 7.55 – 7.40 (m, 1H), 7.29 – 7.24 (m, 1H), 7.21 (dd, J = 3.2 Hz, 1.5 Hz, 1H), 6.99 (d, J = 6.6 Hz, 1H), 6.89 (s, 1H), 6.82 – 6.64 (m, 2H) |
| N-(4-methoxyphenyl)pyrazin-2-amine | CDCl₃ | 8.10 (s, 1H), 8.04 (d, J = 1.2 Hz, 1H), 7.92 (d, J = 2.7 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 6.55 (s, 1H), 3.82 (s, 3H) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula.
For instance, the HRMS (ESI) analysis of N-(3-chlorophenyl)-6-methylpyridin-2-amine shows a calculated m/z for [M+H]⁺ of 177.0481, with the found value being 177.0483, confirming the formula C₉H₉N₂S. rsc.org Similarly, for N-(4-methoxyphenyl)pyrazin-2-amine, the calculated m/z for [M+H]⁺ is 202.0975, and the found value is 202.0973, corresponding to the formula C₁₁H₁₂N₃O. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Interactive Table: HRMS Data for Related Pyridine Derivatives.
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |
|---|---|---|---|---|
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | ESI | 177.0481 | 177.0483 | C₉H₉N₂S |
| N-(4-methoxyphenyl)pyrazin-2-amine | ESI | 202.0975 | 202.0973 | C₁₁H₁₂N₃O |
| N-(4-methoxyphenyl)pyrimidin-2-amine | ESI | 202.0975 | 202.0969 | C₁₁H₁₂N₃O |
Infrared (IR) and UV-Vis Spectroscopic Analyses
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the context of this compound and its derivatives, IR spectra would reveal characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would appear around 1000-1300 cm⁻¹, and the C-F stretching would be found in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. In a study of a copper complex with 2-amino-5-methylpyridine, the N-H stretching vibrations for the free ligand were observed around 3444 and 3335 cm⁻¹. researchgate.net
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to study conjugation and the presence of chromophores. For pyridine derivatives, electronic transitions such as n→π* and π→π* are expected. The UV-Vis spectra of Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have been studied in various solvents to understand their electronic absorption properties. researchgate.net Similarly, the UV-Vis spectrum of 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been investigated to assign absorption bands and understand its electronic structure. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
Computational and Theoretical Studies of 5 Fluoro 6 Methoxypyridin 2 Amine
Electronic Structure and Molecular Orbital Analysis (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Fluoro-6-methoxypyridin-2-amine, DFT calculations, likely using a basis set such as B3LYP/6-31G(d,p), can elucidate the distribution of electron density and the energies of the molecular orbitals. nih.govresearchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. In related aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, indicating its role as an electron donor in interactions. researchgate.net
The presence of the fluorine atom, being highly electronegative, is expected to lower the energy of the molecular orbitals and influence the electrostatic potential map of the molecule. The methoxy (B1213986) group, on the other hand, acts as an electron-donating group, which would affect the electron density distribution on the pyridine (B92270) ring. DFT calculations can precisely map these electronic effects, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net
A hypothetical table of calculated electronic properties for this compound based on typical values for similar molecules is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule. |
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The rotation around the C-O bond of the methoxy group and the C-N bond of the amino group gives rise to different conformers. Computational methods can determine the relative energies of these conformers to identify the most stable structures.
Tautomerism is another critical aspect to consider for this molecule. The 2-aminopyridine (B139424) moiety can exist in two tautomeric forms: the amino form and the imino form.
Computational studies on similar heterocyclic systems have shown that the amino form is generally more stable. rsc.org DFT calculations can quantify the energy difference between the tautomers of this compound, taking into account the electronic effects of the fluoro and methoxy substituents. The solvent environment can also influence the tautomeric equilibrium, and computational models can simulate these effects.
Prediction and Elucidation of Reaction Mechanisms
Theoretical chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For this compound, computational studies can model various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, the synthesis of related 2-aminopyridine derivatives has been studied, and the proposed mechanisms involve intermediates that can be computationally investigated. nih.govmdpi.com
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction. For example, in the synthesis of fluorinated pyridines, computational modeling can help understand the regioselectivity of the fluorination step. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features
A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.
| Descriptor Type | Examples | Relevance |
| Electronic | Partial charges, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |
| Steric | Molecular weight, van der Waals volume | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP | Affects solubility and membrane permeability. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Molecular Modeling of Chemical Interactions
Molecular modeling techniques, such as molecular docking, are used to predict how a molecule interacts with a biological target, such as a protein or enzyme. The 2-aminopyridine scaffold is known to be crucial for interactions with various enzymes. nih.gov Molecular docking studies of 2-aminopyridine derivatives have revealed key interactions, such as hydrogen bonding between the amino group and the protein backbone. nih.govtandfonline.com
Advanced Analytical Methodologies for Research Purity and Yield Assessment
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Research Sample Purity
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of research-grade 5-Fluoro-6-methoxypyridin-2-amine. These methods separate the target compound from impurities, allowing for accurate purity assessment.
HPLC and UPLC are routinely employed for the purity analysis of substituted pyridines. The choice of column, mobile phase, and detector is critical for achieving optimal separation. For a compound like this compound, a reversed-phase C18 column is a common choice. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly powerful for identifying unknown impurities. After separation by the LC system, the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the confirmation of the molecular weight of the target compound and the tentative identification of impurities based on their mass. For instance, a high-resolution mass spectrometer can provide an accurate mass measurement, which can help in determining the elemental composition of an impurity.
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of a Substituted Pyridine (B92270)
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 15 min | 5-95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Quantitative Analytical Methods in Synthetic Procedures
Accurately determining the yield of a synthetic procedure is crucial for process optimization and scalability. Quantitative analytical methods are employed to measure the amount of this compound produced.
Another powerful technique for quantitative analysis is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. qNMR is a primary ratio method, meaning it can determine the concentration of a substance without the need for a calibration curve of the same substance. In a typical qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the crude reaction product. The integral of a specific signal from the analyte is compared to the integral of a signal from the internal standard. By knowing the number of protons contributing to each signal and the molar masses of the analyte and the internal standard, the purity and consequently the yield of the target compound can be accurately calculated.
Table 2: Illustrative Data for Yield Calculation by qNMR
| Parameter | Value |
| Analyte Signal Integral | 1.00 |
| Analyte Protons | 1H |
| Internal Standard | Maleic Acid |
| Internal Standard Signal Integral | 2.15 |
| Internal Standard Protons | 2H |
| Analyte Molar Mass ( g/mol ) | 142.12 |
| Internal Standard Molar Mass ( g/mol ) | 116.07 |
| Mass of Sample (mg) | 50.0 |
| Mass of Internal Standard (mg) | 10.0 |
| Calculated Purity (w/w %) | 85.2% |
| Calculated Yield | Based on initial limiting reagent |
Role of 5 Fluoro 6 Methoxypyridin 2 Amine As a Versatile Synthetic Intermediate and Building Block
Preparation of Complex Organic Architectures
5-Fluoro-6-methoxypyridin-2-amine serves as a crucial starting material or intermediate in the multi-step synthesis of complex, biologically active molecules. Its inherent functionalities allow for sequential and regioselective reactions to build intricate molecular designs. A primary application of this compound is in the synthesis of substituted pyrimidines and other heterocyclic systems that form the core of targeted therapeutic agents.
The synthetic utility of this compound is prominently featured in the preparation of advanced kinase inhibitors. For instance, it is a key intermediate in the synthesis of complex substituted aminopyrimidine compounds. The synthesis often commences with a condensation reaction between this compound and a malonic acid derivative, followed by cyclization to form a pyrimidine ring. This core can then be further functionalized in a stepwise manner. The fluorine and methoxy (B1213986) groups on the original pyridine (B92270) ring influence the reactivity of the molecule and provide points for further modification or interaction with biological targets.
An illustrative synthetic pathway involves the reaction of this compound with a suitable three-carbon electrophile to construct a fused heterocyclic system. The primary amine group acts as a nucleophile to initiate ring formation, while the fluoro and methoxy groups remain to modulate the properties of the final complex structure. These reactions underscore the role of this compound as a foundational element upon which significant molecular complexity can be built.
Applications in Heterocyclic Chemistry and Drug Discovery (Chemical Aspects Only)
The chemical properties of this compound make it an important precursor in heterocyclic chemistry, particularly for compounds with potential applications in drug discovery. The presence of a nucleophilic amino group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group on the same pyridine scaffold allows for a wide range of chemical transformations.
In the context of drug discovery, this aminopyridine derivative is frequently employed in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in cancer therapy. This compound is used to construct the core structures of these inhibitors, which are designed to bind to the ATP-binding site of the kinase.
A common synthetic strategy involves the reaction of this compound with various electrophilic partners to generate a diverse array of substituted pyridine and fused pyrimidine derivatives. For example, it can undergo condensation reactions with β-ketoesters or dicarbonyl compounds to form substituted pyridopyrimidines. Furthermore, the amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to attach different side chains, which is a critical step in optimizing the pharmacological properties of a potential drug candidate.
The fluorine atom is a particularly important feature in this context. Its introduction into a drug molecule can significantly alter its metabolic stability, binding affinity, and bioavailability. The methoxy group also provides a handle for further chemical modification or can be involved in hydrogen bonding interactions with the target protein.
Below is a table summarizing some of the key reactions and resulting heterocyclic cores synthesized from this compound in the context of medicinal chemistry research.
| Reactant Partner | Reaction Type | Resulting Heterocyclic Core | Potential Application |
| Diethyl malonate derivative | Condensation/Cyclization | Substituted Pyrimidine | Kinase Inhibitor |
| β-Ketoester | Condensation/Cyclization | Substituted Pyridopyrimidine | Therapeutic Agent |
| Aryl halide | Buchwald-Hartwig Amination | N-Aryl-5-fluoro-6-methoxypyridin-2-amine | Intermediate for complex synthesis |
| Acid chloride | Acylation | N-(5-fluoro-6-methoxypyridin-2-yl)amide | Bioactive Molecule |
Contribution to Scaffold Diversification in Chemical Synthesis
Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. This compound is an excellent starting point for such endeavors due to its multiple, chemically distinct functional groups that can be selectively addressed.
The primary amine provides a reactive site for a multitude of transformations, allowing for the introduction of a wide variety of substituents. This enables the generation of a library of related compounds with diverse properties. For instance, by reacting this compound with a collection of different carboxylic acids, a library of amides can be synthesized. Similarly, reaction with a range of aldehydes or ketones via reductive amination can produce a library of secondary amines.
Furthermore, the pyridine ring itself can be modified. The fluorine atom, while often retained for its beneficial effects on pharmacological properties, can in some cases be displaced by other nucleophiles under specific reaction conditions, although this is less common. The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for diversification.
The general approach to scaffold diversification using this building block can be summarized in the following table:
| Functional Group Targeted | Reaction Type | Diversity Element Introduced | Resulting Compound Class |
| 2-Amine | Acylation | Various R-CO- groups | Amides |
| 2-Amine | Reductive Amination | Various R-alkyl/aryl groups | Secondary Amines |
| 2-Amine | Sulfonylation | Various R-SO2- groups | Sulfonamides |
| 2-Amine | Coupling Reactions | Various aryl/heteroaryl groups | N-Arylated Aminopyridines |
This systematic modification of the this compound scaffold allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is essential for optimizing their interaction with a biological target. Through these diversification strategies, a single starting material can give rise to a multitude of new chemical entities, significantly contributing to the discovery of new and improved therapeutic agents.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways
While standard methods for pyridine (B92270) synthesis exist, the specific arrangement of substituents in 5-Fluoro-6-methoxypyridin-2-amine calls for the development of more efficient, scalable, and environmentally benign synthetic routes. Future research will likely focus on innovative strategies that offer high yields and regioselectivity.
One promising avenue is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like fluorinated 2-aminopyridines in a single step from simple precursors. rsc.org An efficient one-pot procedure for synthesizing fluorinated 2-aminopyridine (B139424) libraries has been developed based on the reactions of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Adapting such MCRs could provide rapid access to a library of analogs based on the this compound core.
Another critical area of research is the late-stage fluorination of pre-functionalized pyridine rings. Nucleophilic aromatic substitution (SNAr) on pyridine N-oxides has emerged as a novel and effective method for introducing fluorine at the meta-position, which is traditionally challenging due to the electronic nature of the pyridine ring. nih.govrsc.orggoogle.com For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce the corresponding 3-fluoro derivative in moderate yield at room temperature, which can then be converted to the aminopyridine. nih.govrsc.org Exploring similar N-oxide strategies could provide a new pathway to the target compound or its precursors.
| Potential Synthetic Strategy | Key Precursors | Anticipated Advantages | Relevant Research |
| Multi-Component Reaction (MCR) | Fluorinated 1,3-dicarbonyl compound, a keto-ester, and an ammonia (B1221849) source. | High atom economy, operational simplicity, rapid library generation. | rsc.org |
| Late-Stage Fluorination via N-Oxide | 6-Methoxy-2-aminopyridine-N-oxide derivative with a leaving group at the 5-position. | Access to traditionally difficult substitution patterns, mild reaction conditions. | nih.govrsc.orggoogle.com |
| Hantzsch Pyridine Synthesis Adaptation | Fluorinated β-ketoester, an aldehyde, and an ammonia source. | Well-established, versatile for creating unsymmetrically substituted pyridines. | pharmaguideline.com |
Exploration of Unprecedented Reactivity Patterns
The interplay of the fluoro, methoxy (B1213986), and amino substituents on the pyridine ring of this compound creates a unique reactivity profile that is ripe for exploration. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). pharmaguideline.comyoutube.comyoutube.com The substituents on the target molecule will modulate this inherent reactivity in complex ways.
Future studies should investigate the selective functionalization of the C-H bonds on the pyridine ring. While the existing substituents occupy positions 2, 5, and 6, the C-3 and C-4 positions remain available for modification. Late-stage functionalization techniques could be employed to introduce new pharmacophoric groups, potentially leading to derivatives with enhanced biological activity. researchgate.net
Furthermore, the amino group at the C-2 position serves as a powerful handle for a variety of transformations. It can be diazotized, acylated, or used as a directing group for further substitutions. Exploring its reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) could enable the construction of complex biaryl or amine-linked structures, which are common motifs in pharmaceutical agents.
Advancement in Computational Design and Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. elsevier.com Density Functional Theory (DFT) studies can be employed to understand the geometry, electronic properties, and reactivity of the molecule, providing insights that can guide synthetic efforts. nih.gov
Molecular docking and dynamic simulations are crucial for designing derivatives with specific biological targets in mind. nih.govrsc.org By modeling the interactions of virtual libraries of this compound analogs with the binding sites of key enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govnih.govrsc.org For example, new pyridine hybrids have been designed and evaluated as potential anticancer agents by first performing molecular docking studies to predict their binding interactions. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also becoming indispensable in modern drug discovery. nih.gov Applying these computational models to virtual derivatives of this compound can help identify candidates with favorable pharmacokinetic profiles early in the design phase, reducing the time and cost associated with experimental screening.
| Computational Tool | Application to this compound | Potential Outcome | Relevant Research |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, charge distribution, and bond energies. | Prediction of reactive sites and reaction mechanisms. | nih.gov |
| Molecular Docking | Simulation of binding modes of derivatives in target protein active sites. | Prioritization of synthetic targets with high binding affinity. | nih.govrsc.orgmdpi.com |
| ADME/Toxicity Prediction | In silico evaluation of pharmacokinetic properties and potential toxicity. | Early-stage deselection of candidates with poor drug-like properties. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
To meet the demands of high-throughput screening and rapid lead optimization, the integration of advanced synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility for the production of pyridine derivatives. springerprofessional.deacs.org
Continuous-flow processes can enable the safe handling of hazardous reagents and unstable intermediates, often under conditions of high temperature and pressure that are inaccessible in traditional batch chemistry. springerprofessional.denih.govresearchgate.net This is particularly relevant for reactions like nitrations or those involving organometallic reagents, which may be required for the synthesis of certain derivatives. acs.org The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated using multi-step flow systems. uc.pt
Automated synthesis platforms can be used to generate large libraries of this compound analogs by systematically varying the building blocks in a programmed sequence. nih.govwhiterose.ac.ukresearchgate.net For example, a diboration-electrocyclization sequence has been used to create pyridine-fused building blocks amenable to high-throughput synthesis and the generation of compound libraries. nih.govwhiterose.ac.uk This approach, combined with integrated purification and analysis, can dramatically accelerate the structure-activity relationship (SAR) studies needed to identify lead compounds for drug discovery programs. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
